Sabinene hydrate
Overview
Description
Sabinene hydrate is an important naturally occurring compound found in many essential oils. Its relevance extends to the fields of flavorings, perfume additives, and as a precursor for advanced biofuels. The research on sabinene hydrate spans across its biosynthesis, chemical synthesis, and the elucidation of its physical and chemical properties.
Synthesis Analysis
The synthesis of trans-sabinene hydrate from (-)-3-thujol demonstrates the compound's chemical accessibility through selective reactions. A key step involves the photooxygenation leading to the selective formation of a crucial intermediate, which upon hydrogenation yields sabinene hydrate with a significant overall yield (Baeckström et al., 1996).
Molecular Structure Analysis
Studies have revisited the gas-phase microwave spectrum of sabinene, providing new structural parameters and correcting previous structural assumptions. This includes detailed insights into the dihedral angles and the boat arrangement of the molecule's rings, highlighting the complexity and precision required in understanding its molecular structure (Chrayteh et al., 2021).
Chemical Reactions and Properties
The ozonolysis of sabinene in the atmosphere is a critical reaction, leading to the formation of secondary organic aerosols. This process involves the formation of primary ozonides and their subsequent decomposition into various products, demonstrating the compound's reactivity and significance in atmospheric chemistry (Wang & Wang, 2017).
Physical Properties Analysis
Research focusing on the antioxidant effects of monoterpenes like sabinene hydrate highlights its potential in improving the chemical and sensory stability of food products. This underlines the importance of understanding its physical properties in various applications (Quiroga et al., 2015).
Scientific Research Applications
Microbiology
Sabinene hydrate is used in the study of the antimicrobial activity of essential oils (EOs) obtained from several samples of Origanum species . The EOs were analyzed by GC-MS and tested against four bacterial strains . The EOs were characterized by a high diversity in composition, including sabinene hydrate . The highest number of active spots were found among EOs with cis-sabinene hydrate as the major compound . The most sensitive strains had a minimal inhibitory concentration (MIC) value of 0.15 mg/mL for all EOs .
Biotechnology
Sabinene hydrate is involved in the biosynthesis and production of sabinene . Researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . Heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .
Health and Wellness
Sabinene hydrate has potential as a natural antioxidant to help maintain cell health . A 2015 study investigating the properties of several terpenes found that sabinene provided significant protection from oxidative deterioration .
Analytical Chemistry
Sabinene hydrate may be used as an analytical reference standard for the quantification of the analyte in air-dried and freeze-dried sea fennel and Artemisia nilagiria leaf volatile oil using chromatography techniques .
Aromatherapy and Fragrance Industry
Sabinene hydrate is widely used as a fragrance ingredient in a variety of products, including soaps, household cleaners, detergents, shampoos, and fine fragrances . Its distinctive warm and peppery scent makes it popular in aromatherapy . It lends a minty, refreshing scent in fragrance manufacturing and adds zest to beverages, desserts, and candies as a food flavoring .
Medical Research
Sabinene hydrate has shown potential in medical research. A study on sweet marjoram revealed sabinene hydrate as an important compound responsible for inhibiting bacterial growth . Another study into the effects of sweet marjoram showed sabinene stops bacteria from forming protective biofilms, allowing it to inhibit several drug-resistant E. coli strains . Furthermore, a study explored the effects of sabinene on skeletal muscle atrophy using in vitro and in vivo models of muscle atrophy . The study demonstrated that sabinene may attenuate skeletal muscle atrophy by regulating the activation mechanism of ROS-mediated MAPK/MuRF-1 pathways in starved myotubes .
Flavor and Fragrance Industry
Sabinene hydrate is widely used as a fragrance ingredient in a variety of products, including soaps, household cleaners, detergents, shampoos, and fine fragrances . It also finds applications as a flavoring agent in the food and beverage industry . Its spicy scent and flavor profile make it a popular ingredient in the perfume and flavor industries .
Skin Care and Cosmetics
Research suggests sabinene may be a potential weapon against oxidation that causes the skin to age faster . It also possesses antibacterial characteristics that ward off illness . Therefore, it has potential applications in skin care and cosmetics, particularly in products designed to soothe problematic skin conditions, relieve arthritis pain, and aid digestion .
Future Directions
properties
IUPAC Name |
2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862164 | |
Record name | Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
Record name | 4-Thujanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sabinene hydrate | |
CAS RN |
546-79-2 | |
Record name | Sabinene hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=546-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabinene hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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